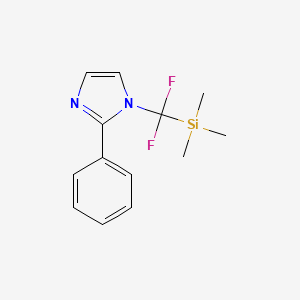
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole is a compound that features a unique combination of difluoromethyl and trimethylsilyl groups attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the difluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, while the trimethylsilyl group can act as a protective group during chemical reactions.
Preparation Methods
The synthesis of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole typically involves the introduction of the difluoromethyl and trimethylsilyl groups onto an imidazole ring. One common method involves the reaction of 2-phenyl-1H-imidazole with a difluoromethylating agent, such as difluoromethyltrimethylsilane, under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trimethylsilyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethyl and trimethylsilyl groups on biological systems.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity. The trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions and improved stability .
Comparison with Similar Compounds
1-(Difluoro(trimethylsilyl)methyl)-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-phenyl-1H-imidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-(Trimethylsilyl)-2-phenyl-1H-imidazole: Lacks the difluoromethyl group, leading to different biological and chemical properties.
1-(Difluoro(trimethylsilyl)methyl)-1H-imidazole: Similar structure but without the phenyl group, affecting its overall properties and applications.
The uniqueness of this compound lies in the combination of both difluoromethyl and trimethylsilyl groups, which impart distinct chemical and biological properties that are not present in the similar compounds listed above .
Properties
CAS No. |
341529-08-6 |
|---|---|
Molecular Formula |
C13H16F2N2Si |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
[difluoro-(2-phenylimidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C13H16F2N2Si/c1-18(2,3)13(14,15)17-10-9-16-12(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
HZGODXYTPTURKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(N1C=CN=C1C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


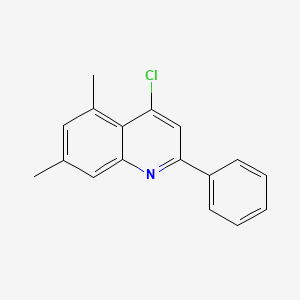
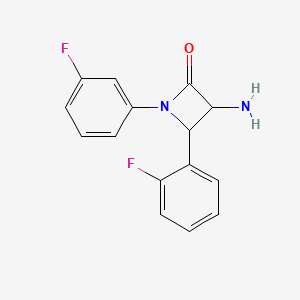

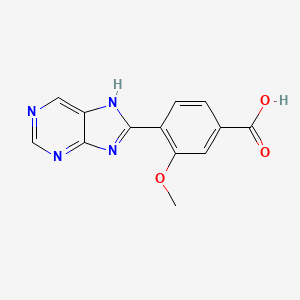
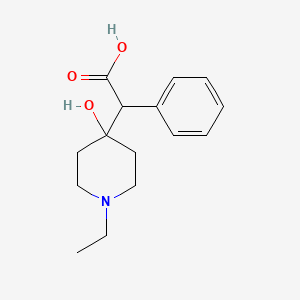


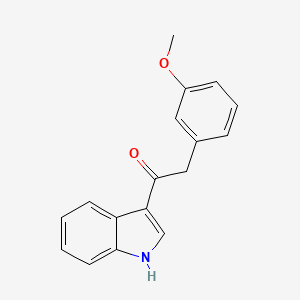
![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)

![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)
